N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Lipophilicity Drug-likeness Permeability

N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide (CAS 436096-87-6) is a synthetic indole-1-acetamide derivative defined by a 3-formyl-2-methyl substitution pattern on the indole core and an N-cyclohexyl acetamide side chain. Its molecular formula is C₁₈H₂₂N₂O₂ (MW 298.38 g/mol), with computed physicochemical properties including an ACD/LogP of 3.13 and a topological polar surface area (TPSA) of 51 Ų.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 436096-87-6
Cat. No. B3023170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
CAS436096-87-6
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1CC(=O)NC3CCCCC3)C=O
InChIInChI=1S/C18H22N2O2/c1-13-16(12-21)15-9-5-6-10-17(15)20(13)11-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,12,14H,2-4,7-8,11H2,1H3,(H,19,22)
InChIKeyPKIFNLISLHGLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide – Structural Identity, Physicochemical Profile, and Procurement Baseline (CAS 436096-87-6)


N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide (CAS 436096-87-6) is a synthetic indole-1-acetamide derivative defined by a 3-formyl-2-methyl substitution pattern on the indole core and an N-cyclohexyl acetamide side chain [1]. Its molecular formula is C₁₈H₂₂N₂O₂ (MW 298.38 g/mol), with computed physicochemical properties including an ACD/LogP of 3.13 and a topological polar surface area (TPSA) of 51 Ų . The compound is commercially available from multiple suppliers at purities typically ≥95% and is offered for research use as a heterocyclic building block and screening library component .

Why N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide Cannot Be Replaced by a Generic In-Class Analog


Indole-1-acetamide derivatives are not functionally interchangeable scaffolds. The 3-formyl group on the target compound serves as both a critical pharmacophoric hydrogen-bond acceptor and a versatile synthetic handle for oxime, hydrazone, and amine derivatization—capabilities entirely absent in the des-formyl analog N-cyclohexyl-2-(2-methyl-1H-indol-1-yl)acetamide . Computed property shifts between these congeners are substantial: the formyl substituent reduces LogP by 0.58 log units while increasing TPSA by 17 Ų, altering predicted membrane permeability and bioavailability classification . Substituting with a compound lacking the 2-methyl group or replacing the N-cyclohexyl moiety with a primary amide would further change lipophilicity, metabolic stability, and target engagement profiles—making generic in-class replacement scientifically invalid without explicit head-to-head bridging data.

N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide: Product-Specific Quantitative Differentiation Evidence


Reduced Lipophilicity (ACD/LogP) Versus Des-Formyl Analog N-Cyclohexyl-2-(2-methyl-1H-indol-1-yl)acetamide

The target compound exhibits a computed ACD/LogP of 3.13, compared to 3.71 for the des-formyl analog N-cyclohexyl-2-(2-methyl-1H-indol-1-yl)acetamide (CAS 163629-07-0) . This 0.58 log-unit reduction corresponds to an approximately 3.8-fold decrease in octanol-water partition coefficient, driven by the polar formyl substituent. The lower LogP of the target compound positions it closer to the optimal range for oral drug-like space (LogP <5), while the des-formyl analog is more hydrophobic and may exhibit higher non-specific protein binding and reduced aqueous solubility.

Lipophilicity Drug-likeness Permeability

Enhanced Topological Polar Surface Area (TPSA) Versus Des-Formyl Analog

The formyl substituent increases the topological polar surface area (TPSA) by 17 Ų relative to the des-formyl comparator. The target compound has a computed TPSA of 51.1 Ų, whereas N-cyclohexyl-2-(2-methyl-1H-indol-1-yl)acetamide has a TPSA of 34 Ų [1]. TPSA values below 60–70 Ų are generally associated with favorable oral absorption, while values below 90 Ų are considered permissive for blood-brain barrier penetration. Both compounds satisfy these thresholds, but the 50% higher TPSA of the target compound predicts a meaningfully different passive membrane permeation rate and efflux transporter susceptibility.

Polar Surface Area Bioavailability Blood-Brain Barrier

Hydrogen Bond Acceptor (HBA) Count Differential Enables Distinct Target Engagement Capacity

The target compound possesses 4 hydrogen bond acceptor sites (formyl oxygen, amide carbonyl, indole nitrogen lone pair, and amide NH as a donor site; the formyl oxygen contributing an additional HBA versus analogs lacking this group), compared to 3 HBA sites in the des-formyl analog N-cyclohexyl-2-(2-methyl-1H-indol-1-yl)acetamide . This additional acceptor site, geometrically positioned at the indole 3-position, provides a spatially distinct recognition element that can participate in hydrogen-bonding networks with biological targets (e.g., kinase hinge regions, receptor binding pockets) or coordination to metals.

Hydrogen Bonding Target Engagement Molecular Recognition

Synthetic Versatility of the 3-Formyl Group as a Reactive Handle for Library Derivatization

The 3-formyl substituent on the indole ring is a demonstrated reactive handle for generating diverse compound libraries through oxime formation, hydrazone condensation, reductive amination, and Knoevenagel condensation pathways [1]. In the broader indole-1-acetamide literature, the formyl-to-oxime conversion has been explicitly utilized to generate 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives with measurable antioxidant activity in DPPH and FRAP assays [2]. The des-formyl analog (CAS 163629-07-0) lacks this reactive site, precluding these derivatization routes entirely. This structural feature positions the target compound as a privileged intermediate for parallel synthesis and scaffold-hopping exercises.

Synthetic Chemistry Library Derivatization Formyl Reactivity

N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide – Evidence-Backed Research and Industrial Application Scenarios


Lipophilicity-Driven Lead Optimization of Kinase or GPCR Targeted Libraries

The compound's ACD/LogP of 3.13 (vs. 3.71 for the des-formyl analog) makes it a preferred fragment or intermediate when medicinal chemistry programs require a lower-lipophilicity indole-1-acetamide scaffold to improve solubility, reduce CYP450 promiscuity, or meet ligand efficiency metrics. The 0.58 log-unit difference corresponds to approximately 3.8-fold lower octanol partitioning, which empirically translates into measurable solubility and protein-binding differences in lead series [1].

CNS-Penetrant vs. Peripherally-Restricted Design Decisions Based on TPSA Differential

With a TPSA of 51.1 Ų—17 Ų higher than the des-formyl analog—the compound occupies a distinct region of the CNS MPO (Multiparameter Optimization) desirability space. Teams developing peripherally-restricted therapeutics may prefer the higher-PSA target scaffold to limit passive blood-brain barrier penetration, while still maintaining predicted oral absorption, a strategic choice supported by the quantitative PSA data .

Rapid SAR Expansion via Formyl-Directed Parallel Synthesis

The 3-formyl group serves as a pre-installed reactive anchor for oxime, hydrazone, and reductive amination libraries. This eliminates the need for a separate Vilsmeier-Haack formylation step on the indole core, reducing typical synthetic sequences by 1–2 steps compared to starting from non-formylated indole-1-acetamide analogs. CROs and internal med-chem groups can leverage this to accelerate hit-to-lead timelines [2].

Screening Library Procurement Where Structural Uniqueness Dictates Hit Diversity

The simultaneous presence of 3-formyl, 2-methyl, and N-cyclohexyl substituents creates a chemotype fingerprint that is underrepresented in commercial screening collections compared to simpler indole-1-acetamide variants. For HTS and virtual screening campaigns aiming to maximize chemical diversity within a defined budget, the compound offers a differentiated pharmacophoric signature—an aldehyde hydrogen-bond acceptor, a methyl-induced conformational bias at the 2-position, and a lipophilic cyclohexyl cap—that generic in-class replacements cannot replicate .

Quote Request

Request a Quote for N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.